molecular formula C14H4Cl10 B6311099 Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane CAS No. 2088942-33-8

Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane

Cat. No.: B6311099
CAS No.: 2088942-33-8
M. Wt: 526.7 g/mol
InChI Key: CDVHOPSQSBVWTE-UHFFFAOYSA-N
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Description

Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane is an organic compound characterized by its complex structure and multiple chlorine atoms. This compound is known for its significant chemical stability and unique properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane typically involves the chlorination of precursor compounds under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to achieving consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved often include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as a pesticide.

    1,1,2,2-tetrachloroethane: Used as an industrial solvent.

    Benzene, 1,2,4,5-tetrachloro-: Utilized in the production of other chemicals.

Uniqueness

Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane is unique due to its specific arrangement of chlorine atoms and phenyl groups, which confer distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

1,2,3-trichloro-5-[1,1,2,2-tetrachloro-2-(3,4,5-trichlorophenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl10/c15-7-1-5(2-8(16)11(7)19)13(21,22)14(23,24)6-3-9(17)12(20)10(18)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVHOPSQSBVWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(C(C2=CC(=C(C(=C2)Cl)Cl)Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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